N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a phenyl-substituted 1,2,3-triazole carboxamide group. The imidazo[1,2-a]pyridine scaffold is known for its bioactivity, often enhanced by electron-withdrawing substituents (e.g., trifluoromethyl, halogens) that improve stability and target binding . The triazole carboxamide moiety may contribute to solubility and interaction with biological targets, as seen in related agrochemicals .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O/c29-22(19-14-23-28(26-19)16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)20-15-27-13-7-6-12-21(27)24-20/h1-15H,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONKHDHNGCZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of 2-aminopyridine with appropriate aldehydes or ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Compounds similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have been investigated for their ability to inhibit various cancer cell lines. For instance, studies have reported that derivatives with similar triazole scaffolds demonstrate potent activity against breast cancer (MCF-7) and lung cancer cell lines, suggesting that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer efficacy .
1.2 Antimicrobial Properties
The compound's structure allows it to interact with biological targets effectively, leading to antimicrobial activity. Research indicates that imidazo[1,2-a]pyridine derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of triazole moieties has been linked to enhanced activity against resistant strains of bacteria .
1.3 Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory agents. Research has demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine levels in vitro .
Material Science Applications
2.1 Photophysical Properties
The unique electronic structure of this compound allows for interesting photophysical properties. Studies have shown that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics and luminescence properties .
2.2 Sensors
The incorporation of imidazo[1,2-a]pyridine and triazole units into sensor technology has been explored for detecting environmental pollutants and biomolecules. These compounds can exhibit fluorescence changes upon binding with specific analytes, making them suitable candidates for sensor applications .
Case Studies
3.1 Synthesis and Biological Evaluation
A recent study synthesized a series of triazole derivatives based on the imidazo[1,2-a]pyridine framework and evaluated their biological activities. The synthesized compounds were tested against various cancer cell lines and showed promising results with IC50 values in the micromolar range . The study highlighted structure-activity relationships that could guide future drug design efforts.
3.2 Computational Studies
Computational modeling has been employed to predict the binding affinities of this compound with various biological targets. Molecular docking studies have indicated strong interactions with key proteins involved in cancer progression and inflammation pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () features a saturated imidazo[1,2-a]pyridine ring, reducing aromaticity and altering conformational flexibility. This modification impacts solubility (melting point: 215–217°C) and reactivity, as evidenced by its one-pot synthesis route .
Pyrido[2,3-d]pyrimidine and Pyrrolo-Pyrimidine Analogs
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () replaces the imidazo[1,2-a]pyridine with a pyrido[2,3-d]pyrimidine dione system. The dioxo groups enable hydrogen bonding, suggesting applications in medicinal chemistry (e.g., kinase inhibition) rather than agrochemicals . Similarly, N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () incorporates a fused pyrrolo-pyrimidine core, likely enhancing lipophilicity and membrane permeability for pharmaceutical use .
Mechanistic and Functional Insights
- Electron-Withdrawing Groups : Halogens and trifluoromethyl groups in patent compounds () improve resistance to oxidative degradation and enhance binding to pesticidal targets (e.g., insect nicotinic acetylcholine receptors) .
- Synthetic Accessibility : The one-pot synthesis of compound 2d () contrasts with the multi-step routes likely required for the target compound, given its aromatic heterocycles.
- Bioactivity : The pyrido[2,3-d]pyrimidine analog () exemplifies how dioxo groups shift applications toward enzyme inhibition, whereas the target compound’s triazole may favor agrochemical efficacy .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety and a triazole ring, which are known for their biological relevance. The molecular formula is , and its molecular weight is approximately 353.39 g/mol. The presence of multiple heterocycles contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance in tissues. In vitro studies revealed IC50 values ranging from 13.8 µM to 35.7 µM against CA-II, indicating moderate inhibitory activity compared to standard inhibitors like acetazolamide .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression. Similar compounds have demonstrated efficacy in halting cell growth during the G2/M phase .
- Antivascular Activity : Some derivatives have exhibited antivascular properties by inducing changes in endothelial cell morphology and inhibiting angiogenesis in chick aortic ring assays .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the triazole and imidazo[1,2-a]pyridine moieties significantly affect the biological activity:
- Substituents on the Triazole Ring : Variations in substituents can enhance or reduce the inhibitory potency against specific enzymes like CA-II.
- Polar Groups : The introduction of polar functional groups has been correlated with increased binding affinity and activity against target enzymes .
Case Study 1: Anticancer Properties
A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this compound showed significant antiproliferative effects with IC50 values below 20 µM against breast cancer cell lines .
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, several derivatives were tested for their ability to inhibit CA-II. The most active compounds demonstrated IC50 values lower than 15 µM, suggesting that structural modifications can lead to enhanced enzyme inhibition .
Q & A
Q. What are the common synthetic routes for preparing N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridines with α-haloketones or aldehydes under microwave or thermal conditions .
- Step 2 : Introduction of the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with pre-synthesized triazole derivatives .
- Step 3 : Carboxamide linkage via coupling reactions (e.g., HATU/DCC-mediated amidation) between the triazole intermediate and a substituted phenylcarboxylic acid .
Key intermediates include 2-(2-aminophenyl)imidazo[1,2-a]pyridine and 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- 1H/13C NMR : Essential for confirming regioselectivity of the triazole ring and substitution patterns on the imidazo[1,2-a]pyridine core. For example, NOESY or HSQC can resolve ambiguities in aromatic proton assignments .
- HRMS : Validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed values may indicate impurities or incorrect regiochemistry, necessitating repurification or alternative synthetic routes .
- X-ray crystallography : Definitive proof of structure when spectral data are inconclusive, especially for stereochemical or crystallographic packing analysis .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- In vitro kinase/cell-based assays : Test inhibition of target enzymes (e.g., kinases linked to cancer or inflammation) at 1–10 µM concentrations. Use structure-activity relationship (SAR) models based on imidazo[1,2-a]pyridine derivatives like Zolpidem analogs .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity before advancing to mechanistic studies .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of the imidazo[1,2-a]pyridine core be addressed?
- Computational modeling : Use DFT calculations to predict favorable reaction pathways and transition states for cyclization reactions. For example, assess the energy barrier for 5- vs. 7-membered ring formation .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions (e.g., dimerization) through controlled heating .
- Protecting group strategies : Temporarily block reactive sites (e.g., amino groups) to direct cyclization to the desired position .
Q. How can conflicting data on the compound’s metabolic stability be systematically analyzed?
- In vitro microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes) to identify species-specific metabolism .
- LC-MS/MS metabolite identification : Detect oxidative metabolites (e.g., hydroxylation at the imidazo[1,2-a]pyridine ring) and correlate with CYP450 isoform activity .
- SAR-driven optimization : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to improve stability while retaining activity .
Q. What computational methods are suitable for predicting its binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations to assess binding stability .
- Pharmacophore mapping : Align key functional groups (e.g., triazole hydrogen-bond acceptors) with known inhibitors to prioritize analogs .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide rational design .
Q. How can contradictory results in biological activity between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify absorption or excretion issues .
- Prodrug strategies : Modify the carboxamide group to enhance membrane permeability (e.g., ester prodrugs hydrolyzed in vivo) .
- Biomarker analysis : Use transcriptomics/proteomics to confirm target engagement in vivo and rule off-target effects .
Methodological Tables
Q. Table 1. Key Synthetic Challenges and Solutions
Q. Table 2. Computational Tools for Structure-Activity Analysis
| Tool | Application | Example Use Case |
|---|---|---|
| AutoDock Vina | Docking to kinase ATP pockets | Predict binding mode |
| Gaussian 09 | DFT for reaction pathway analysis | Regioselectivity prediction |
| GROMACS | MD simulations for binding stability | Validate docking poses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
